molecular formula C19H22N6O2S2 B4063013 N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide

N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide

Cat. No. B4063013
M. Wt: 430.6 g/mol
InChI Key: CTHYHHKEZHSLAV-UHFFFAOYSA-N
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Description

N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide is a useful research compound. Its molecular formula is C19H22N6O2S2 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide is 430.12456631 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry

Heterocyclic compounds, including thiazoles and triazoles, are fundamental in the synthesis of various pharmaceuticals and materials. For instance, the reaction of N-benzoylthioamides with hydrazines and hydroxylamine forms 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, showcasing the versatility of thioamide-based compounds in generating heterocycles (Whitfield & Papadopoulos, 1981).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their efficacy in inhibiting corrosion, indicating the protective potential of related thiazole compounds for industrial applications. Such derivatives provide stability and high inhibition efficiencies against steel corrosion, illustrating the practical applications of thiazole and triazole derivatives in material science (Hu et al., 2016).

Anticancer Activity

Research into thiazole derivatives has also revealed their potential in anticancer therapy. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting the therapeutic relevance of thiazole compounds in oncology (Ravinaik et al., 2021).

Supramolecular Chemistry

In supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have been synthesized and characterized, with some displaying gelation behavior towards ethanol/water mixtures. This research underscores the significance of thiazole derivatives in developing new materials with potential applications in drug delivery systems and materials science (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[2-methyl-1-[4-methyl-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S2/c1-12(2)15(22-17(27)13-7-5-4-6-8-13)16-23-24-19(25(16)3)29-11-14(26)21-18-20-9-10-28-18/h4-10,12,15H,11H2,1-3H3,(H,22,27)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHYHHKEZHSLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C(N1C)SCC(=O)NC2=NC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide
Reactant of Route 2
N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide
Reactant of Route 3
N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide

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